Voglibose

Übersicht

Beschreibung

Voglibose ist ein Alpha-Glucosidase-Inhibitor, der hauptsächlich zur Senkung des postprandialen Blutzuckerspiegels bei Menschen mit Diabetes mellitus eingesetzt wird . Es wurde von der Takeda Pharmaceutical Company entwickelt und 1994 in Japan unter dem Handelsnamen BASEN erstmals auf den Markt gebracht . This compound wirkt, indem es die Aufnahme von Glukose im Darm verzögert, wodurch ein plötzlicher Anstieg des Blutzuckerspiegels nach den Mahlzeiten verhindert wird .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Voglibose umfasst mehrere Schritte, beginnend mit der reduktiven Aminierung eines Inosose-Derivats zur Herstellung von Perbenzyl-Voglibose . Dieser Zwischenstoff wird dann durch Zugabe einer Säure in ein Säure-additions-Salz von Perbenzyl-Voglibose umgewandelt . Die Benzylgruppen werden anschließend durch Entschützung entfernt, um ein Säure-additions-Salz von this compound zu erhalten . Schließlich wird das Säure-additions-Salz von this compound mit einer starken Base umgesetzt, um this compound freizusetzen .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird this compound durch Auflösen in einer 80%igen Ethanol-Lösung zusammen mit Hydroxypropylmethylcellulosephthalat hergestellt . Die Lösung wird gerührt und bei einer Temperatur von 40-50 °C gehalten, gefolgt von einer Rotationsverdampfung unter vermindertem Druck, um ein this compound-Dispersoid zu erhalten . Dieses Dispersoid wird dann mit Füllstoffen, Zerfallsmitteln und Bindemitteln vermischt, um Tabletten zu bilden .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt aufgrund seiner Struktur hauptsächlich Substitutionsreaktionen . Es hat keine Chromophore oder fluoreszierenden Gruppen, was den Nachweis bei bestimmten analytischen Methoden erschwert .

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien bei der Synthese und Analyse von this compound sind Natriumperiodat und Taurin für die Post-Column-Derivatisierung in der HPLC-Analyse . Die Reaktionsbedingungen umfassen typischerweise die Einhaltung bestimmter Temperaturen und pH-Werte, um die Stabilität und Wirksamkeit der Verbindung zu gewährleisten .

Haupterzeugnisse

Das Haupterzeugnis der Synthese von this compound ist der pharmazeutische Wirkstoff selbst, der in Tablettenformulierungen zur Behandlung von Diabetes mellitus eingesetzt wird .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Medizin: This compound wird hauptsächlich zur Behandlung von Typ-2-Diabetes mellitus eingesetzt, um den postprandialen Blutzuckerspiegel zu kontrollieren.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es Alpha-Glucosidase-Enzyme im Dünndarm hemmt . Diese Enzyme sind für den Abbau komplexer Kohlenhydrate in Einfachzucker verantwortlich, die dann in den Blutkreislauf gelangen . Durch die Hemmung dieser Enzyme verzögert this compound die Verdauung und Aufnahme von Kohlenhydraten, wodurch ein schneller Anstieg des postprandialen Blutzuckerspiegels verhindert wird . Dieser Mechanismus hilft bei der Regulierung des Blutzuckerspiegels, ohne eine Hypoglykämie zu verursachen .

Analyse Chemischer Reaktionen

Types of Reactions

Voglibose primarily undergoes substitution reactions due to its structure . It does not have chromophores or fluorescent groups, making its detection challenging in certain analytical methods .

Common Reagents and Conditions

Common reagents used in the synthesis and analysis of this compound include sodium periodate and taurine for post-column derivatization in HPLC analysis . The reaction conditions typically involve maintaining specific temperatures and pH levels to ensure the stability and efficacy of the compound .

Major Products Formed

The major product formed from the synthesis of this compound is the active pharmaceutical ingredient itself, which is used in tablet formulations for the treatment of diabetes mellitus .

Wissenschaftliche Forschungsanwendungen

Voglibose has a wide range of scientific research applications:

Chemistry: This compound is used as a reference compound in the development of new alpha-glucosidase inhibitors.

Medicine: This compound is primarily used in the treatment of type 2 diabetes mellitus to control postprandial blood glucose levels.

Industry: This compound is manufactured and formulated into tablets for commercial use in managing diabetes.

Wirkmechanismus

Voglibose exerts its effects by inhibiting alpha-glucosidase enzymes in the small intestine . These enzymes are responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream . By inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, thereby preventing a rapid increase in postprandial blood glucose levels . This mechanism helps in managing blood glucose levels without causing hypoglycemia .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Miglitol: Ähnlich wie Voglibose wird Miglitol verwendet, um die Glukoseaufnahme im Darm zu verzögern.

Einzigartigkeit von this compound

This compound ist unter den Alpha-Glucosidase-Inhibitoren aufgrund seiner starken und nachhaltigen therapeutischen Wirkung einzigartig . Es hat sich gezeigt, dass es ein günstiges Sicherheitsprofil besitzt und bei der Behandlung der postprandialen Hyperglykämie wirksam ist, ohne signifikante Nebenwirkungen zu verursachen . Zusätzlich wurde this compound auf seine potenziellen entzündungshemmenden und neuroprotektiven Wirkungen untersucht, die nicht üblicherweise mit anderen Alpha-Glucosidase-Inhibitoren in Verbindung gebracht werden .

Biologische Aktivität

Voglibose is an α-glucosidase inhibitor (α-GI) primarily used in the management of type 2 diabetes mellitus (T2DM). It was first developed in Japan in 1981 and became commercially available in 1994. This compound works by inhibiting the enzymes responsible for breaking down carbohydrates into glucose, thereby delaying glucose absorption and reducing postprandial hyperglycemia (PPHG) . This article explores the biological activity of this compound, including its mechanisms, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

This compound exerts its anti-hyperglycemic effects through the reversible inhibition of α-glucosidase enzymes located in the brush border of the small intestine. This inhibition prevents the hydrolysis of oligosaccharides and disaccharides into monosaccharides, leading to a reduction in glucose absorption. Consequently, this results in lower postprandial blood glucose levels .

Key Findings from Clinical Studies

Several studies have demonstrated the efficacy of this compound in controlling blood glucose levels in T2DM patients. Below is a summary of significant clinical findings:

Safety Profile

This compound is generally well-tolerated among patients. Common adverse effects include gastrointestinal symptoms such as flatulence and abdominal discomfort, which are typically mild . The VICTORY study highlighted that no serious adverse events were reported during its observational period, reinforcing the safety of this compound as a monotherapy or add-on therapy for T2DM .

Case Studies

-

Case Study on Glycemic Control :

A patient with poorly controlled T2DM was treated with this compound alongside a diet plan. Over six months, the patient showed a significant reduction in HbA1c from 8.5% to 6.9%, demonstrating this compound's effectiveness in achieving glycemic control when combined with lifestyle modifications. -

Impact on Non-Alcoholic Fatty Liver Disease (NAFLD) :

In a study investigating this compound's effects on NAFLD, mice fed a high-fat high-fructose diet exhibited significant improvements in liver health markers after treatment with this compound for ten weeks. Gene expression analysis indicated downregulation of hepatic lipogenesis markers, suggesting potential therapeutic benefits beyond glycemic control .

Role of Intestinal Microbiota

Recent research has indicated that the metabolism of this compound may be influenced by intestinal microbiota. In vitro studies showed that this compound's efficacy could be altered based on the composition of gut microbiota, highlighting the importance of considering individual microbiome profiles when evaluating drug responses .

Eigenschaften

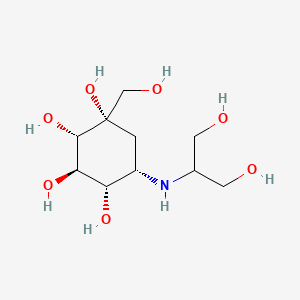

IUPAC Name |

(1S,2S,3R,4S,5S)-5-(1,3-dihydroxypropan-2-ylamino)-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO7/c12-2-5(3-13)11-6-1-10(18,4-14)9(17)8(16)7(6)15/h5-9,11-18H,1-4H2/t6-,7-,8+,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNCGRZWXLXZSZ-CIQUZCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1(CO)O)O)O)O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]([C@]1(CO)O)O)O)O)NC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021442, DTXSID501031239 | |

| Record name | Voglibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.90e+02 g/L | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Alpha-glucosidase inhibitors are saccharides that act as competitive inhibitors of enzymes needed to digest carbohydrates: specifically alpha-glucosidase enzymes in the brush border of the small intestines. The membrane-bound intestinal alpha-glucosidases hydrolyze oligosaccharides, trisaccharides, and disaccharides to glucose and other monosaccharides in the small intestine. Acarbose also blocks pancreatic alpha-amylase in addition to inhibiting membrane-bound alpha-glucosidases. Pancreatic alpha-amylase hydrolyzes complex starches to oligosaccharides in the lumen of the small intestine. Inhibition of these enzyme systems reduces the rate of digestion of complex carbohydrates. Less glucose is absorbed because the carbohydrates are not broken down into glucose molecules. In diabetic patients, the short-term effect of these drugs therapies is to decrease current blood glucose levels: the long term effect is a small reduction in hemoglobin-A1c level. (From Drug Therapy in Nursing, 2nd ed) | |

| Record name | Voglibose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

83480-29-9, 112653-29-9 | |

| Record name | Voglibose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Voglibose [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083480299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Voglibose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04878 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Voglibose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dideoxy-4-((2-hydroxy-1-(hydroxymethyl)ethyl)amino)-2-C-(hydroxymethyl)-D-epi-inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOGLIBOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S77P977AG8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Voglibose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015598 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does voglibose exert its antidiabetic effect?

A1: this compound acts by competitively inhibiting α-glucosidase enzymes present in the brush border of the small intestine [, , , ]. These enzymes, such as maltase, isomaltase, sucrase, and glucoamylase, are responsible for the breakdown of complex carbohydrates (oligosaccharides and disaccharides) into absorbable monosaccharides like glucose []. By inhibiting α-glucosidases, this compound delays the digestion and absorption of carbohydrates, thereby suppressing the rapid surge in postprandial blood glucose levels that typically occur after a meal [, , , , , , , ].

Q2: Does this compound affect insulin secretion?

A2: Unlike some other antidiabetic agents, this compound does not directly stimulate insulin secretion from pancreatic β-cells [, , ]. Instead, it acts locally in the intestine to modulate carbohydrate absorption, indirectly influencing insulin demand [, ].

Q3: Are there any other notable effects of this compound beyond glucose control?

A3: Research suggests that chronic this compound administration may have additional beneficial effects beyond its glucose-lowering action:

- Increased Glucagon-Like Peptide-1 (GLP-1) Levels: this compound has been shown to increase both basal and postprandial GLP-1 levels [, , , , ]. GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon secretion, slows gastric emptying, and promotes satiety [, , , , ]. This effect on GLP-1 may contribute to the overall glycemic control achieved with this compound [, , , , ].

- Potential Anti-Inflammatory Effects: Some studies suggest that this compound may exert anti-inflammatory effects, particularly in the intestine []. These effects might be related to alterations in gut microbiota composition, modulation of inflammatory pathways, or reduced oxidative stress [, , , ].

- Cardioprotective Potential: While the exact mechanisms are still under investigation, studies suggest that this compound may offer some cardioprotective benefits, potentially linked to its effects on GLP-1, oxidative stress, and inflammation [, ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C10H21NO7 and a molecular weight of 267.28 g/mol.

Q5: Is there any information available on the spectroscopic characteristics of this compound?

A5: While the provided research papers do not delve into detailed spectroscopic data for this compound, standard analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy can be employed to characterize its structure.

Q6: How is this compound absorbed and metabolized in the body?

A6: this compound exhibits very low systemic absorption due to its highly polar nature [, , ]. It primarily acts locally within the gastrointestinal tract and is excreted mainly unchanged in the feces [, , ].

Q7: What is the typical dosage regimen for this compound?

A7: Please consult appropriate clinical guidelines and prescribing information for specific dosage recommendations, as this response focuses on the scientific background of this compound and does not provide medical advice.

Q8: What clinical trials have been conducted to evaluate the efficacy and safety of this compound?

A8: Several clinical trials have been conducted to assess the efficacy and safety of this compound in patients with type 2 diabetes. These trials have investigated various aspects, including:

- Glycemic Control: Numerous studies have demonstrated the efficacy of this compound in improving glycemic control, as evidenced by reductions in HbA1c levels and postprandial blood glucose excursions [, , , , , , , , , , ].

- Prevention of Type 2 Diabetes: this compound has been studied for its potential to prevent or delay the progression from prediabetes (impaired glucose tolerance) to type 2 diabetes [, ].

- Combination Therapy: Studies have evaluated the efficacy and safety of this compound in combination with other antidiabetic agents, such as metformin, sulfonylureas, and DPP-4 inhibitors [, , , , ].

Q9: What are the potential side effects of this compound?

A9: Please refer to the relevant prescribing information and consult with a healthcare professional for comprehensive information regarding potential side effects, as this response focuses on the scientific aspects and not medical advice.

Q10: Are there any ongoing research efforts related to this compound?

A10: Research on this compound continues to explore its potential benefits and mechanisms of action. Areas of active investigation include:

- Impact on Gut Microbiota: The influence of this compound on the composition and function of the gut microbiome is an emerging area of research [, , ].

- Long-Term Cardiovascular Effects: Studies are ongoing to further elucidate the potential long-term cardiovascular effects of this compound, particularly its impact on atherosclerosis and cardiovascular events [, ].

- Role in Prediabetes Management: The use of this compound in the management of prediabetes and its potential to prevent or delay the progression to type 2 diabetes continues to be investigated [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.